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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B10774947 Get Quote

Welcome to the technical support center for PX-866. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on common challenges

encountered during in vivo experiments with PX-866, with a specific focus on optimizing its

biological activity and duration of action.

Frequently Asked Questions (FAQs)
Q1: Is PX-866 chemically unstable like its parent
compound, wortmannin?
A: No, PX-866 was specifically developed as a biologically stable analog of wortmannin.[1][2]

[3] Wortmannin is known for its chemical instability in aqueous solutions and short half-life of

about 10 minutes.[4] In contrast, PX-866 has a modified tetracyclic core that provides greatly

increased metabolic stability, allowing for more durable inhibition of PI3K signaling.[5][6] While

PX-866 is more stable, its in vivo efficacy is primarily influenced by its pharmacokinetic profile,

not chemical degradation.

Q2: What are the primary challenges affecting the in
vivo performance of PX-866?
A: The main challenge is its pharmacokinetic profile. In mice, PX-866 has a short plasma half-

life of approximately 18 minutes following intravenous administration.[2][3] It also undergoes

first-pass metabolism when administered orally or intraperitoneally, which involves sequential
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N-deallylation.[2][3] This rapid clearance can limit the duration of effective target inhibition in

tumor tissues.

Q3: Are the metabolites of PX-866 active?
A: Yes. The N-deallylated metabolites of PX-866 have been synthesized and are known to

inhibit PI3K at low nanomolar concentrations.[2][3] While the parent compound is cleared

quickly, the presence of active metabolites may contribute to the overall duration of the

biological effect.

Q4: How does PX-866 exert its antitumor effects? Is it
cytotoxic?
A: PX-866 is considered a cytostatic agent, not a cytotoxic one.[7][8] It inhibits cancer cell

growth, proliferation, and motility at nanomolar concentrations without inducing significant cell

death or apoptosis.[5][7] Instead, it can induce autophagy.[1][9][10] Its antitumor activities are

attributed to the prolonged and durable inhibition of the PI3K/Akt signaling pathway.[5][7]

Q5: What are the recommended storage and handling
procedures for PX-866?
A: PX-866 is typically supplied as a lyophilized powder. It should be stored at -20°C,

desiccated, where it is stable for up to 24 months.[4] Once reconstituted in a solvent like

DMSO, the solution should be used within 3 months to prevent loss of potency. It is advisable

to aliquot the solution to avoid multiple freeze-thaw cycles.[4] PX-866 is soluble in DMSO and

ethanol but has very poor solubility in water.[4]

Troubleshooting Guide
Problem: Short duration of target inhibition (p-Akt)
observed in my tumor xenograft model.
This is a common issue related to the rapid clearance of PX-866.

Possible Causes & Solutions:
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Route of Administration: The route of administration significantly impacts PX-866

pharmacokinetics.

Oral (p.o.) or Intraperitoneal (i.p.): These routes subject PX-866 to first-pass metabolism,

which can reduce the concentration of the parent compound reaching the tumor.[2][3]

However, oral administration can lead to a more sustained inhibition of p-Akt (recovery

taking >48 hours) compared to IV or IP routes, possibly due to the formation of active

metabolites or altered absorption kinetics.[2][3]

Intravenous (i.v.): Bypasses first-pass metabolism but is associated with a very short

plasma half-life (t½ = 18 minutes in mice).[2][3]

Dosing Schedule: A single daily dose may not be sufficient to maintain target inhibition.

Continuous Dosing: Phase I clinical trials in humans showed that a continuous daily

dosing schedule was associated with prolonged stable disease compared to an

intermittent schedule.[11] Consider a more frequent dosing regimen (e.g., twice daily) or a

continuous delivery method if feasible in your model.

Formulation: The vehicle used for administration can impact drug absorption and stability.

Aqueous Vehicles: PX-866 is poorly soluble in water, which can lead to precipitation and

poor bioavailability.[4]

Alternative Formulations (Exploratory): For preclinical models, consider formulation

strategies known to extend the half-life of small molecules. While not specifically

documented for PX-866, creating a subcutaneous oil-based depot has been shown to

prolong the release profile and extend the half-life of other therapeutic compounds.[12]

This could be a viable strategy to explore for achieving more sustained exposure.
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Suboptimal In Vivo Efficacy
Observed with PX-866

Pharmacodynamic (PD) Marker Check:
Is p-Akt inhibited in tumor tissue?

No Significant
p-Akt Inhibition

 No

p-Akt Inhibition is
Observed but Transient

 Yes

Possible Cause:
Poor Bioavailability / Drug Delivery

Possible Cause:
Rapid Clearance / Short Half-Life

Troubleshooting Steps:
1. Verify formulation (solubility, stability).

2. Re-evaluate route of administration (p.o. vs i.p.).
3. Increase dose.

Troubleshooting Steps:
1. Increase dosing frequency (e.g., BID).
2. Switch to continuous dosing schedule.
3. Explore sustained-release formulations

(e.g., subcutaneous oil depot).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma
- PMC [pmc.ncbi.nlm.nih.gov]

2. experts.arizona.edu [experts.arizona.edu]

3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of
phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

4. PX-866 | Cell Signaling Technology [cellsignal.com]

5. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell
motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the
inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC
[pmc.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. caymanchem.com [caymanchem.com]

9. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma
- PubMed [pubmed.ncbi.nlm.nih.gov]

10. Inhibition of phosphatidylinositol 3-kinase by PX-866 suppresses temozolomide-induced
autophagy and promotes apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

11. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase
inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

To cite this document: BenchChem. [PX-866 Technical Support Center: Enhancing In Vivo
Performance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10774947#improving-the-in-vivo-stability-of-px-866]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10774947?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2940638/
https://experts.arizona.edu/en/publications/molecular-pharmacology-and-antitumor-activity-of-px-866-a-novel-i/
https://pubmed.ncbi.nlm.nih.gov/15252137/
https://pubmed.ncbi.nlm.nih.gov/15252137/
https://www.cellsignal.com/products/activators-inhibitors/px-866/13055
https://pubmed.ncbi.nlm.nih.gov/17766839/
https://pubmed.ncbi.nlm.nih.gov/17766839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2613546/
https://aacrjournals.org/mct/article/6/9/2505/235269/The-phosphatidylinositol-3-kinase-inhibitor-PX-866
https://www.caymanchem.com/product/13645/px-866
https://pubmed.ncbi.nlm.nih.gov/20156803/
https://pubmed.ncbi.nlm.nih.gov/20156803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6854621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6854621/
https://pubmed.ncbi.nlm.nih.gov/22693357/
https://pubmed.ncbi.nlm.nih.gov/22693357/
https://www.mdpi.com/1424-8247/17/2/179
https://www.benchchem.com/product/b10774947#improving-the-in-vivo-stability-of-px-866
https://www.benchchem.com/product/b10774947#improving-the-in-vivo-stability-of-px-866
https://www.benchchem.com/product/b10774947#improving-the-in-vivo-stability-of-px-866
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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